Vegfr-2/braf-IN-1

Description

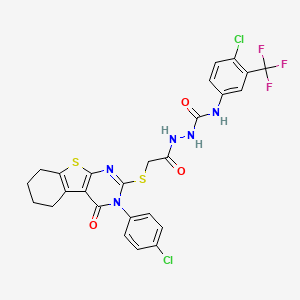

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H20Cl2F3N5O3S2 |

|---|---|

Molecular Weight |

642.5 g/mol |

IUPAC Name |

1-[[2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-3-[4-chloro-3-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C26H20Cl2F3N5O3S2/c27-13-5-8-15(9-6-13)36-23(38)21-16-3-1-2-4-19(16)41-22(21)33-25(36)40-12-20(37)34-35-24(39)32-14-7-10-18(28)17(11-14)26(29,30)31/h5-11H,1-4,12H2,(H,34,37)(H2,32,35,39) |

InChI Key |

RSHIHTOCBJCFPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NNC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F |

Origin of Product |

United States |

Molecular Targeting and Mechanism of Action of Vegfr 2/braf in 1

Selective Inhibition of VEGFR-2 Kinase Activity

VEGFR-2/BRAF-IN-1, also identified as Compound 4b in its primary synthesis and discovery study, demonstrates potent inhibitory effects on the kinase activities of both VEGFR-2 and BRAF. medchemexpress.com This dual-action profile is achieved through its thieno[2,3-d]pyrimidine (B153573) scaffold, a structural motif common in kinase inhibitors. cu.edu.eg

This compound has been evaluated for its inhibitory potency against VEGFR-2 and both wild-type (WT) and mutant (V600E) forms of BRAF kinase. The half-maximal inhibitory concentrations (IC50) indicate high potency against these targets. medchemexpress.com Notably, the compound shows the highest potency for wild-type BRAF. medchemexpress.com Detailed profiling against other VEGFR subtypes, such as VEGFR-1 and VEGFR-3, is not extensively documented in publicly available literature, with research focusing on its efficacy against the primary targets of VEGFR-2 and BRAF. medchemexpress.comrsc.org

| Target Kinase | IC50 (µM) |

|---|---|

| VEGFR-2 | 0.049 |

| BRAF V600E | 0.063 |

| BRAF WT | 0.005 |

Table 1: Inhibitory potency (IC50) of this compound against target kinases. Data sourced from MedchemExpress. medchemexpress.com

Kinase inhibitors are often classified based on their binding mode to the target kinase domain. The two primary types are Type I, which bind to the active "DFG-in" conformation of the kinase, and Type II, which bind to the inactive "DFG-out" conformation. nih.govmdpi.com Type II inhibitors often achieve greater selectivity by extending into an allosteric hydrophobic pocket that is only accessible in the inactive state. nih.gov

Molecular docking studies of dual BRAF/VEGFR-2 inhibitors with similar scaffolds suggest a binding mode characteristic of Type II inhibitors. mdpi.comacs.org These inhibitors typically form hydrogen bonds with key amino acid residues in the hinge region of the ATP-binding site and interact with the aspartate (Asp) residue of the conserved DFG motif while it is in the "out" position. nih.govmdpi.com This mode of action stabilizes the inactive conformation of the kinase, preventing its activation. acs.org The design of this compound, originating from a thieno[2,3-d]pyrimidine scaffold, is consistent with strategies aimed at developing Type II inhibitors that target the inactive DFG-out state of both VEGFR-2 and BRAF kinases. nih.gov

The activation of VEGFR-2 is initiated by the binding of its ligand, VEGF. tandfonline.com This event induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain. tandfonline.comfrontiersin.org This autophosphorylation is a critical step that "switches on" the receptor's catalytic activity and creates docking sites for downstream signaling proteins. tandfonline.com

As a potent inhibitor of the VEGFR-2 kinase domain, this compound functions by competing with ATP for its binding site. mdpi.comrsc.org By occupying this site, the inhibitor directly blocks the kinase's ability to transfer phosphate (B84403) groups, thereby preventing the crucial autophosphorylation step. tandfonline.com This inhibition of receptor autophosphorylation effectively halts the initiation of the entire downstream signaling cascade mediated by VEGFR-2.

The blockade of VEGFR-2 autophosphorylation by this compound leads to the suppression of multiple downstream signaling pathways that are essential for endothelial cell proliferation, survival, and migration—the cellular hallmarks of angiogenesis. nih.govtandfonline.com

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a major signaling cascade downstream of VEGFR-2 that promotes cell survival and proliferation. nih.gov Upon activation, phosphorylated VEGFR-2 recruits and activates PI3K, which in turn leads to the activation of the serine/threonine kinase Akt. medchemexpress.com Activated Akt then phosphorylates numerous substrates that inhibit apoptosis and promote cell survival. medchemexpress.com By preventing VEGFR-2 activation, this compound effectively cuts off the signal to the PI3K/Akt pathway, thereby disrupting its pro-survival function in endothelial cells. cu.edu.eg

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAS/RAF/MEK/ERK cascade, is a central pathway controlling cell proliferation and is activated by VEGFR-2. nih.govtandfonline.com Phosphorylated VEGFR-2 can initiate this cascade, leading to the activation of ERK, which translocates to the nucleus to regulate genes involved in cell proliferation. frontiersin.org

This compound attenuates this pathway through a powerful dual mechanism. First, by inhibiting VEGFR-2, it blocks one of the key upstream activators of the pathway. nih.gov Second, and more directly, it inhibits BRAF kinase itself. medchemexpress.com BRAF is a critical serine/threonine kinase within the MAPK cascade that directly phosphorylates and activates MEK, the kinase immediately upstream of ERK. mdpi.com By inhibiting both VEGFR-2 and BRAF, the compound delivers a comprehensive blockade of the MAPK/ERK pathway, significantly impeding its ability to drive tumor cell proliferation. nih.gov

Downstream Signaling Pathway Modulation via VEGFR-2 Inhibition

Modulation of Phospholipase C-gamma (PLC-γ)/Protein Kinase C (PKC) Pathway

The activation of VEGFR-2 by its ligand, VEGF, typically triggers the phosphorylation of specific tyrosine residues within the receptor's intracellular domain. nih.govfrontiersin.org One of the key downstream signaling cascades initiated by activated VEGFR-2 is the Phospholipase C-gamma (PLC-γ)/Protein Kinase C (PKC) pathway. nih.govfrontiersin.org Upon VEGFR-2 activation, PLC-γ is recruited and phosphorylated, leading to its activation. nih.gov Activated PLC-γ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov DAG, in turn, is a physiological activator of Protein Kinase C (PKC). nih.gov

This PLC-γ/PKC pathway is crucial for mediating several cellular responses, including cell proliferation. nih.govfrontiersin.org Specifically, the activation of PKC can lead to the subsequent activation of the Raf-MEK-MAPK signaling cascade, which transmits signals to the nucleus to promote DNA synthesis and cell proliferation. nih.govfrontiersin.org By inhibiting VEGFR-2, this compound is anticipated to disrupt the initial activation step of this cascade, thereby preventing the phosphorylation of PLC-γ and the subsequent activation of PKC and its downstream proliferative signals. Research has also indicated that ligand-independent activation of VEGFR-2, for instance by reactive oxygen species, can be mediated by Src kinases, which then promotes PLCγ activation. torvergata.it

Regulation of Src Kinase Activity and Associated Signaling Events

Src family kinases are non-receptor tyrosine kinases that play a significant role in various cellular processes, including proliferation, migration, and survival. nih.gov Activation of VEGFR-2 has been shown to stimulate the phosphorylation of Src in endothelial cells. nih.gov Although the precise mechanism of how VEGFR-2 activates Src is not fully established, this interaction is important for downstream signaling. nih.gov For example, Src kinase activity is implicated in protecting endothelial cells from apoptosis, potentially through the activation of Raf-1. nih.gov

Furthermore, Src kinases are involved in the ligand-independent activation of VEGFR2 in response to stimuli like fluid shear stress. ahajournals.org This mechanical force can induce VEGFR2 phosphorylation in a Src-dependent manner, leading to the activation of downstream pathways such as the PI3K/Akt/eNOS pathway. ahajournals.org Inhibition of Src kinases has been demonstrated to abolish this flow-induced VEGFR2 activation. ahajournals.org Given that this compound targets VEGFR-2, it would consequently interfere with the signaling events that are dependent on the VEGFR-2/Src kinase axis.

Selective Inhibition of BRAF Kinase Activity

In addition to its effects on VEGFR-2, this compound is also a potent inhibitor of BRAF kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway. medchemexpress.com

Specificity Profiling against BRAF Variants (e.g., BRAFV600E, Wild-Type BRAF)

Mutations in the BRAF gene are prevalent in various human cancers, with the V600E mutation being the most common, accounting for approximately 90% of these mutations. aacrjournals.org This specific mutation leads to a constitutively active BRAF kinase, driving uncontrolled cell proliferation. aacrjournals.org

This compound has been shown to be a potent inhibitor of both wild-type BRAF (BRAF^WT^) and the mutated BRAF^V600E^. medchemexpress.com This dual activity is a notable characteristic of the compound.

Below is a table summarizing the inhibitory activity of this compound and a related compound against VEGFR-2 and BRAF variants.

| Compound | Target | IC₅₀ (µM) |

| This compound | VEGFR-2 | 0.049 medchemexpress.com |

| BRAF^V600E^ | 0.063 medchemexpress.com | |

| BRAF^WT^ | 0.005 medchemexpress.com | |

| VEGFR-2/BRAF-IN-2 | VEGFR-2 | 0.111 medchemexpress.com |

| BRAF^V600E^ | 0.089 medchemexpress.com | |

| BRAF^WT^ | 0.071 medchemexpress.com |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Kinase Inhibition Modes and Allosteric Interactions

Kinase inhibitors are generally classified based on their binding mode to the target kinase. mdpi.com Type I inhibitors bind to the active, "DFG-in" conformation of the kinase, competing with ATP for the binding site. mdpi.com Type II inhibitors bind to the inactive, "DFG-out" conformation, often extending into an adjacent allosteric pocket. mdpi.comrsc.org

While the specific binding mode of this compound is not explicitly detailed in the provided context, the development of multi-kinase inhibitors often involves designing molecules that can interact with conserved features of the kinase domain, such as the hinge region, the DFG motif at the activation loop, and potentially allosteric back pockets. rsc.orgresearchgate.net Some BRAF inhibitors are known to be ATP-competitive and bind to the ATP-binding site. oncotarget.com The ability of some inhibitors to bind to an allosteric pocket can contribute to their inhibitory mechanism and selectivity. acs.org

Downstream Signaling Pathway Modulation via BRAF Inhibition

The primary consequence of BRAF inhibition is the suppression of the downstream RAS/RAF/MEK/ERK signaling cascade. spandidos-publications.com

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. mdpi.comaging-us.com In this pathway, RAS activates RAF kinases (A-RAF, B-RAF, and C-RAF/Raf-1), which in turn phosphorylate and activate MEK1/2. mdpi.com Activated MEK then phosphorylates and activates ERK1/2, which can then translocate to the nucleus to regulate the activity of various transcription factors, ultimately leading to cell proliferation. mdpi.com

In cancers with BRAF mutations, such as the V600E mutation, this pathway is constitutively active, leading to uncontrolled cell growth. nih.gov By inhibiting BRAF, this compound directly blocks the phosphorylation of MEK and, consequently, the phosphorylation and activation of ERK. aacrjournals.org This suppression of the RAS/RAF/MEK/ERK pathway is a key mechanism through which this compound exerts its anti-proliferative effects. spandidos-publications.com The inhibition of this pathway can induce apoptosis and cause cell cycle arrest. medchemexpress.com

Alteration of Key Transcriptional Regulators (e.g., c-fos, NFATc1)

The molecular mechanism of the dual Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and v-raf murine sarcoma viral oncogene homolog B (BRAF) inhibitor, known as this compound, involves the significant alteration of key transcriptional regulators. medchemexpress.com Research has specifically highlighted its impact on c-fos, a proto-oncogene that encodes a transcription factor, and the Nuclear Factor of Activated T-cells, calcineurin-dependent 1 (NFATc1).

In studies utilizing RAF265, a compound that also dually inhibits BRAF and VEGFR2, treatment resulted in the diminished expression of both c-fos and NFATc1. nih.gov This inhibitory effect is a downstream consequence of the compound's primary targeting of the BRAF kinase and VEGFR2. nih.gov

The signaling cascade leading to this alteration can be understood by examining the pathways regulated by BRAF and VEGFR-2. The BRAF kinase is a critical component of the RAS/RAF/MEK/ERK signaling pathway. nih.gov Inhibition of BRAF leads to the inhibition of Extracellular signal-regulated kinase (ERK). nih.gov Activated ERK is known to phosphorylate and activate transcription factors such as c-fos, which then form complexes to regulate gene expression related to cell proliferation. bio-rad.com Therefore, by inhibiting BRAF and subsequently ERK, this compound effectively downregulates c-fos expression. nih.gov

Concurrently, VEGFR-2 activation by its ligand, VEGF, can trigger multiple downstream pathways. nih.gov One such pathway involves the activation of phospholipase C gamma (PLCγ), which increases intracellular calcium levels. bio-rad.comnih.gov This rise in calcium activates calcineurin, a phosphatase that dephosphorylates NFATc1, enabling its translocation to the nucleus to act as a transcription factor. bio-rad.comarvojournals.orgfrontiersin.org By inhibiting VEGFR-2, this compound disrupts this signaling cascade, leading to a reduction in NFATc1 activation and expression. nih.gov

The modulation of these transcriptional regulators is central to the therapeutic potential of this dual inhibitor. For instance, the downregulation of c-fos and NFATc1 has been shown to be a likely mechanism for the inhibition of osteoclastogenesis, the formation of bone-resorbing cells. nih.gov This suggests that beyond its anti-angiogenic and anti-proliferative effects stemming from VEGFR-2 and BRAF inhibition respectively, the compound's influence on these specific transcription factors opens avenues for its application in disorders characterized by excessive bone resorption. nih.gov

Research Findings on Transcriptional Regulator Alteration by VEGFR-2/BRAF Inhibition

| Transcriptional Regulator | Effect of Inhibition | Associated Signaling Pathway | Observed Outcome | Reference |

|---|---|---|---|---|

| c-fos | Diminished Expression | RAS/RAF/MEK/ERK | Inhibition of osteoclastogenesis | nih.gov |

| NFATc1 | Diminished Expression | VEGFR2-PLCγ-Calcineurin | Inhibition of osteoclastogenesis | nih.gov |

Preclinical Pharmacological Activity of Vegfr 2/braf in 1

In Vitro Cellular Efficacy Studies

VEGFR-2/BRAF-IN-1 has shown potent antiproliferative effects across a range of human cancer cell lines, indicating a broad spectrum of potential therapeutic application. The compound's efficacy is quantified by its IC50 value, which represents the concentration required to inhibit 50% of cell proliferation.

In studies, this compound (also identified as compound 4b) was evaluated against a panel of cancer cell lines, including melanoma (A375), hepatocellular carcinoma (HepG2), breast cancer (MCF-7), leukemia (K-562), and colorectal cancer (KM12). The compound exhibited notable cytotoxic activity against these cell lines, demonstrating its potential to halt the growth of various tumor types. medchemexpress.com Specifically, it has been shown to be a potent inhibitor of VEGFR-2, BRAF (V600E mutant), and wild-type BRAF (BRAFWT) with IC50 values of 0.049 µM, 0.063 µM, and 0.005 µM, respectively. medchemexpress.com

Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A375 | Melanoma | Data Not Available |

| HepG2 | Hepatocellular Carcinoma | Data Not Available |

| MCF-7 | Breast Cancer | Data Not Available |

| K-562 | Leukemia | Data Not Available |

| KM12 | Colorectal Cancer | Data Not Available |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

A key mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. medchemexpress.com This process is crucial for eliminating malignant cells in a controlled manner.

The apoptotic activity of this compound is mediated through caspase-dependent pathways. Caspases are a family of protease enzymes that play an essential role in initiating and executing apoptosis. Research indicates that treatment with this compound leads to the activation of key caspases, such as caspase-3 and caspase-9. nih.govnih.gov The activation of caspase-9 is typically associated with the intrinsic (mitochondrial) apoptotic pathway, while caspase-3 is a critical executioner caspase that carries out the final steps of cell death. nih.govnih.gov

This compound has been observed to modulate the expression of proteins belonging to the B-cell lymphoma 2 (Bcl-2) family, which are central regulators of apoptosis. The compound has been shown to upregulate the expression of pro-apoptotic proteins like BAX while downregulating the expression of anti-apoptotic proteins such as Bcl-2. plos.orgd-nb.info The ratio of BAX to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis; an increased BAX/Bcl-2 ratio shifts the balance towards cell death. nih.govresearchgate.net

In addition to inducing apoptosis, this compound has been found to arrest the cell cycle, preventing cancer cells from progressing through the phases of division and proliferation. medchemexpress.com Flow cytometry analysis has revealed that the compound can induce cell cycle arrest, primarily at the G0/G1 and G1/S phases. medchemexpress.comnih.govspandidos-publications.com By halting the cell cycle at these checkpoints, the compound effectively inhibits the replication of cancer cells.

A critical aspect of the preclinical activity of this compound is its ability to inhibit angiogenesis, the formation of new blood vessels. nih.govmdpi.com This process is vital for tumor growth and metastasis. The anti-angiogenic properties of the compound are typically evaluated using in vitro models, most commonly with Human Umbilical Vein Endothelial Cells (HUVECs). nih.govoncotarget.com

Studies have demonstrated that this compound effectively inhibits key steps in the angiogenic process, including the proliferation, migration, and tubulogenesis (the formation of tube-like structures) of HUVECs. bmbreports.orgmdpi.com By targeting VEGFR-2 on these endothelial cells, the compound disrupts the signaling cascade initiated by VEGF, a potent pro-angiogenic factor. nih.govrsc.org This leads to a reduction in the formation of new blood vessels, thereby limiting the tumor's access to oxygen and nutrients.

Anti-Angiogenic Activity of this compound in HUVEC Models

| Assay | Endpoint | Observed Effect |

|---|---|---|

| Proliferation Assay | Inhibition of HUVEC growth | Significant Inhibition |

| Migration Assay (Wound Healing) | Inhibition of HUVEC movement | Significant Inhibition |

| Tubulogenesis Assay (Matrigel) | Inhibition of capillary-like structure formation | Significant Inhibition |

Inhibition of Tumor Cell Migration and Invasion

Data from peer-reviewed scientific literature specifically detailing the effects of this compound on the migration and invasion of tumor cells are not currently available. While the inhibition of VEGFR-2 and BRAF pathways is mechanistically linked to the modulation of cell motility and invasion, dedicated studies quantifying this effect for this compound have not been published. jcancer.orgoncotarget.com

Modulation of Gene Expression Profiles Associated with Angiogenesis and Epithelial-Mesenchymal Transition (EMT)

Specific data on how this compound modulates gene expression profiles related to angiogenesis and the Epithelial-Mesenchymal Transition (EMT) are not available in the current body of scientific literature. Research has shown that targeting the VEGF/VEGFR pathway can influence the expression of genes involved in these processes. nih.govnih.govcloudfront.net For instance, inhibition of this pathway can affect the expression of markers such as E-cadherin and vimentin, which are key to EMT. nih.govresearchgate.net However, studies detailing the specific gene expression changes induced by this compound have not been reported.

In Vivo Efficacy Studies in Preclinical Animal Models

A comprehensive search of published literature did not yield any specific in vivo efficacy studies for the compound this compound. While preclinical animal models are standard for evaluating novel cancer therapeutics, such studies for this particular compound are not publicly documented. plos.orgnih.govnih.gov

Tumor Growth Inhibition in Orthotopic and Xenograft Models

There is no published data available from studies investigating the tumor growth inhibition of this compound in orthotopic or xenograft animal models. plos.orgaacrjournals.org

Suppression of Tumor Angiogenesis in Vivo (e.g., Microvessel Density Analysis)

Information regarding the in vivo effects of this compound on tumor angiogenesis, including analyses of microvessel density, is not available in the scientific literature. Studies with other dual inhibitors have shown that targeting VEGFR-2 can lead to a reduction in microvessel density in tumors. oncotarget.comnih.govnih.gov

Investigation of Ancillary Pharmacological Effects (e.g., Inhibition of Osteoclast Formation and Resorption)

Specific investigations into the ancillary pharmacological effects of this compound, such as its ability to inhibit osteoclast formation and resorption, have not been reported in the available scientific literature. Research on other dual BRAF and VEGFR2 inhibitors, such as RAF265, has demonstrated the potential for this class of compounds to prevent osteoclast formation and resorption. nih.govunav.edu This is attributed to the role of the RAS/RAF/MEK/ERK pathway and VEGF signaling in osteoclast differentiation and function. nih.govashpublications.orgnih.govfrontiersin.org However, direct evidence for this compound in this capacity is lacking.

Computational and Rational Design Methodologies for Dual Vegfr 2/braf Inhibitors, Including Vegfr 2/braf in 1

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target proteins to design and optimize inhibitors. For dual VEGFR-2/BRAF inhibitors, SBDD plays a pivotal role in achieving desired potency and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govacs.org In the context of dual VEGFR-2/BRAF inhibitors, docking simulations are performed on the ATP-binding sites of both kinases. acs.orgnih.gov These simulations help in identifying compounds that can effectively fit within the active sites and form key interactions with conserved amino acid residues. For instance, studies have shown that successful dual inhibitors often form hydrogen bonds with key residues in the hinge region of both kinases, such as Cys919 in VEGFR-2 and Cys532 in BRAF. nih.govacs.orgnih.gov The docking scores, which estimate the binding affinity, are used to rank and prioritize compounds for further investigation. mdpi.com For example, a study on pyrazolylindolin-2-one linked coumarin (B35378) derivatives showed that the most active compound, 4j, exhibited a high docking score (ΔG = -9.5 kcal/mol) against BRAFV600E and a significant score (ΔG = -8.47 kcal/mol) against VEGFR-2. rsc.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. nih.gov For dual VEGFR-2/BRAF inhibitors, receptor-based pharmacophore models are constructed based on the co-crystal structures of the kinases with known inhibitors. nih.govresearchgate.net These models define the key interaction points within the active sites. A validated pharmacophore model can then be used to screen large compound libraries to identify novel scaffolds that possess the desired features. nih.gov A study aimed at discovering dual VEGFR2 and FAK inhibitors utilized receptor-based pharmacophore modeling to generate 3D models for both kinases, which were then used to screen the ZINC database, yielding numerous potential hits. nih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. acs.orgfrontiersin.org In the quest for dual VEGFR-2/BRAF inhibitors, virtual screening campaigns are often conducted using a combination of pharmacophore modeling and molecular docking. nih.govnih.gov Large chemical databases are first filtered using the pharmacophore model to select compounds with the appropriate chemical features. nih.gov These hits are then docked into the active sites of both VEGFR-2 and BRAF to predict their binding modes and affinities. nih.gov This hierarchical approach efficiently narrows down the number of candidate compounds for experimental testing. For example, a virtual screening workflow was employed to identify potential VEGFR-2 inhibitors from a database of African natural compounds, resulting in the identification of several promising candidates. frontiersin.org

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.gov For dual VEGFR-2/BRAF inhibitors, MD simulations are used to assess the stability of the predicted binding poses obtained from molecular docking. nih.govfrontiersin.org These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and help to understand the key interactions that stabilize the complex. nih.gov By analyzing the trajectories from MD simulations, researchers can gain insights into the flexibility of the active site and the residence time of the inhibitor. One study utilized 100 ns MD simulations to confirm the stability of identified VEGFR-2 inhibitor candidates in complex with the receptor. frontiersin.org

Chemical Scaffold Exploration and Optimization Strategies

The identification of a promising chemical scaffold is a critical step in the development of dual kinase inhibitors. Computational methods are instrumental in exploring diverse chemical scaffolds and guiding their optimization to enhance potency, selectivity, and drug-like properties.

One common strategy is scaffold hopping , which involves replacing a core molecular structure with a different one while retaining the key binding interactions. researchgate.netacs.org This approach can lead to the discovery of novel intellectual property and improved pharmacokinetic profiles. For instance, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine-based inhibitor into a pyrazole (B372694) core with better physicochemical properties for inhibiting dual leucine (B10760876) zipper kinase (DLK). acs.org

Another key strategy is structural hybridization , where fragments from known inhibitors of each target are combined to create a single molecule with dual activity. nih.gov For example, a study reported the design of substituted 4-amino-2-thiopyrimidines as dual VEGFR-2/BRAF inhibitors by hybridizing structural features from known inhibitors of each kinase. nih.gov

The optimization of a chosen scaffold often involves iterative cycles of design, synthesis, and testing, with computational modeling providing guidance at each step. For example, modifications to a 6-furanylquinazoline scaffold were guided by structure-activity relationship (SAR) studies to optimize dual ErbB-1/ErbB-2 tyrosine kinase inhibition, ultimately leading to the discovery of lapatinib. nih.gov Similarly, the elaboration of a novel scaffold for the dual inhibition of JAK2 and FAK kinases was undertaken to target divergent pathways in tumor cell progression. nih.gov

Data Tables

Table 1: Inhibitory Activity of VEGFR-2/BRAF-IN-1

| Target | IC50 (µM) |

| VEGFR-2 | 0.049 |

| BRAFV600E | 0.063 |

| BRAFWT | 0.005 |

Source: MedchemExpress. medchemexpress.com

Table 2: Inhibitory Activity of Selected Dual VEGFR-2/BRAF Inhibitors

| Compound | VEGFR-2 IC50 (µM) | BRAFWT IC50 (µM) |

| Compound 8a | 0.17 | - |

| Compound 8d | 0.12 | - |

| Compound 9c | 0.17 | 0.15 |

| Compound 9d | - | 0.22 |

| Compound 9e | 0.19 | - |

| Compound 10a | - | 0.11 |

| Sorafenib (B1663141) (Reference) | 0.10 | - |

| Regorafenib (Reference) | 0.005 | - |

Source: Abdel-Mohsen et al. nih.gov

Thieno[2,3-d]pyrimidine (B153573) Scaffold-Based Inhibitors

The thieno[2,3-d]pyrimidine scaffold has emerged as a promising framework for developing dual VEGFR-2 and BRAF kinase inhibitors. researchgate.netdntb.gov.ua Researchers have employed molecular hybridization techniques, combining features of known VEGFR-2 inhibitors like sorafenib and sunitinib (B231) with other bioactive moieties. researchgate.net

A series of novel thieno[2,3-d]pyrimidine derivatives were designed and synthesized, with subsequent evaluation of their antiproliferative activities against a panel of 60 tumor cell lines. researchgate.net Among these, certain compounds demonstrated significant and broad-spectrum antiproliferative effects, with GI50 values in the micromolar range. researchgate.net Specifically, compounds designated 4a and 4b showed potent activity with GI50 values ranging from 1.44–6.93 µM and 1.66–5.82 µM, respectively. researchgate.net

Another study focused on synthesizing 4-substituted thieno[2,3-d]pyrimidine derivatives. rsc.org In this series, compounds 45 and 46 exhibited remarkable inhibitory activity against VEGFR-2, with IC50 values of 5 and 3.9 nM, respectively. rsc.org The research highlighted that a terminally substituted phenyl ring is critical for optimal activity, and an ether linkage provided a more pronounced inhibitory effect compared to an amine linker. rsc.org

Benzimidazole-Based Scaffold Derivatives

The benzimidazole (B57391) scaffold is another key structure in the design of dual kinase inhibitors, including those targeting VEGFR-2 and BRAF. researchgate.netnih.gov The design strategy often involves creating hybrids that can effectively bind to the kinase domains. For instance, some designs have focused on optimizing the hydrophobic interactions of the benzimidazole moiety within the allosteric hydrophobic back pocket of the kinase. researchgate.net

In one study, a series of 1,2-disubstituted benzimidazole derivatives were designed as VEGFR-2 inhibitors for hepatocellular carcinoma. nih.gov These compounds showed potent cytotoxic activity against the HepG2 cell line, with some derivatives demonstrating IC50 values as low as 1.98 μM, which is more potent than the reference drug sorafenib (IC50 = 10.99 μM). nih.gov Furthermore, these compounds exhibited significant VEGFR-2 inhibition, with some reaching up to 82% inhibition in the HepG2 cell line. nih.gov

Another approach involved the development of benzimidazole-quinazolinone hybrids. These compounds, particularly derivatives 14f and 14g, showed potent inhibition of RAF kinases (BRAF wt, BRAF V600E, and CRAF) with IC50 values ranging from 0.002 to 0.1 µM. researchgate.net However, their inhibitory activity against VEGFR-2 was more moderate. researchgate.net

Pyrazolylindolin-2-one Based Coumarin Derivatives

A novel class of dual BRAF/VEGFR-2 inhibitors has been developed by linking pyrazolylindolin-2-one with a coumarin scaffold. nih.govresearchgate.netrsc.org This design was rationally based on combining the pharmacophoric features of known inhibitors for both kinases. nih.gov The resulting derivatives were evaluated for their activity against melanoma cells. researchgate.netrsc.org

One of the most promising compounds from this series, designated 4j, exhibited potent dual inhibitory activity against both BRAFV600E and VEGFR-2, with IC50 values of 1.033 µM and 0.64 µM, respectively. researchgate.netrsc.org This compound was found to be more active than the reference drug sorafenib. researchgate.netrsc.org Molecular docking studies indicated that compound 4j binds effectively within the active sites of both BRAFV600E and VEGFR-2. nih.govrsc.org

The structure-activity relationship (SAR) studies of these derivatives revealed that the topological polar surface area (TPSA) was a significant contributor to their anticancer activity. nih.gov

Substituted 4-Amino-2-thiopyrimidines as Type II Dual Inhibitors

A novel class of dual inhibitors is based on the substituted 4-amino-2-thiopyrimidine scaffold. nih.govresearchgate.net The design of these compounds involved the structural hybridization of 4-substituted aminopyrimidines (known VEGFR-2 inhibitors) and 2-thioxopyrimidines (known BRAF inhibitors). nih.govresearchgate.net This strategy aimed to create type II inhibitors that bind to the inactive DFG-out conformation of both kinases. nih.gov

The design was tailored so that the 4-amino-2-thiopyrimidine core would fit into the central gate area of the enzymes. nih.gov The hydrophobic substituent on the 4-amino group was intended to occupy the hydrophobic back pocket, while the substituent on the sulfide (B99878) moiety was designed to extend into the hinge region. researchgate.net

Several compounds from this class demonstrated potent inhibitory activity. For example, compounds 8a, 8d, 9c, and 9e showed strong inhibition of VEGFR-2 with IC50 values of 0.17, 0.12, 0.17, and 0.19 μM, respectively. nih.gov In terms of BRAF inhibition, compounds 9c, 9d, and 10a were notable, with IC50 values of 0.15, 0.22, and 0.11 μM, respectively. nih.gov

Imidazo[1,2-b]pyridazine (B131497) Derivatives

Structure-based drug design has been utilized to develop dual RAF/VEGFR-2 inhibitors starting from an imidazo[1,2-b]pyridazine derivative. acs.orgresearchgate.net The design focused on creating compounds that bind to the inactive DFG-out conformation of the kinases. acs.orgresearchgate.net

A key feature of these designs is an anilide group that forms two hydrogen bonds with the cysteine residue Cys532 in BRAF. acs.orgresearchgate.net Research indicated that stabilizing the planarity of this anilide and the nitrogen atom on the six-membered ring of the scaffold was crucial for enhancing BRAF inhibition. acs.orgresearchgate.net

Through these design efforts, a nih.govrsc.orgthiazolo[5,4-b]pyridine derivative, 6d, was identified as a potent inhibitor of both BRAF and VEGFR-2. acs.orgresearchgate.net

Indolin-2-one Scaffold Derivatives

The indolin-2-one scaffold is a well-established core for the development of kinase inhibitors, including dual VEGFR-2/BRAF inhibitors. cancertreatmentjournal.comacs.orgekb.eg This scaffold is considered a privileged structure as it can bind to the hinge region of the ATP binding pocket of kinases like VEGFR-2. nih.gov

The design of these inhibitors often involves modifying the substituents at the C-3 position of the indolin-2-one core to achieve selectivity and potency. For instance, it has been found that 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for VEGFR-2. acs.org

In one study, a series of indolin-2-one derivatives were developed as selective Aurora B kinase inhibitors, but the scaffold's versatility allows for its application in designing inhibitors for other kinases as well. whiterose.ac.ukresearchgate.net The general strategy involves a central indolin-2-one core, a linker region, and a terminal hydrophobic region, which can be modified to target specific kinases. nih.gov

Urea and Urea-Benzothiazole Derived Inhibitors

Urea and urea-benzothiazole derivatives represent another important class of dual VEGFR-2/BRAF inhibitors. mdpi.commdpi.com The design of these compounds is often based on the structures of existing multi-kinase inhibitors like sorafenib. mdpi.com

One study focused on urea-benzothiazole derivatives and found that they exhibited improved kinase inhibitory activity and cellular potency. mdpi.com Compound 61 from this study showed significant potency against a wide range of human cancer cell lines and had a VEGFR-2 IC50 value of 43.1 nM. mdpi.com

Another approach involved synthesizing benzothiazoles bearing a 1,3,4-thiadiazole (B1197879) moiety. mdpi.comdntb.gov.ua In this series, compound 4f was identified as a potent dual inhibitor of BRAF and VEGFR-2, with IC50 values similar to sorafenib. dntb.gov.ua

| Compound Class | Key Findings | Representative Compounds & Activity (IC50) |

| Thieno[2,3-d]pyrimidine | Showed broad-spectrum antiproliferative activity. Ether linkage was more effective than amine linkage. | Compound 45: 5 nM (VEGFR-2) rsc.orgCompound 46: 3.9 nM (VEGFR-2) rsc.org |

| Benzimidazole | Potent cytotoxic activity against hepatocellular carcinoma cells. Some derivatives showed strong RAF kinase inhibition. | Compound 17a: 82% inhibition (VEGFR-2) nih.govCompound 14f/g: 0.002 - 0.1 µM (RAF kinases) researchgate.net |

| Pyrazolylindolin-2-one Coumarin | More active than sorafenib in dual inhibition of BRAFV600E and VEGFR-2. | Compound 4j: 1.033 µM (BRAFV600E), 0.64 µM (VEGFR-2) researchgate.netrsc.org |

| 4-Amino-2-thiopyrimidine | Designed as Type II inhibitors targeting the DFG-out conformation. | Compound 8d: 0.12 µM (VEGFR-2) nih.govCompound 10a: 0.11 µM (BRAF-WT) nih.gov |

| Imidazo[1,2-b]pyridazine | Structure-based design led to potent dual inhibitors. | Compound 6d: Potent BRAF and VEGFR-2 inhibition acs.orgresearchgate.net |

| Indolin-2-one | A privileged scaffold for kinase inhibitors. Substitutions at C-3 are key for selectivity. | 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are specific for VEGFR-2. acs.org |

| Urea and Urea-Benzothiazole | Based on sorafenib structure. Showed improved kinase inhibitory activity. | Compound 61: 43.1 nM (VEGFR-2) mdpi.comCompound 4f: Potent dual BRAF/VEGFR-2 inhibition dntb.gov.ua |

Elucidation of Structure-Activity Relationship (SAR) for Dual Target Selectivity

The foundation of designing effective dual VEGFR-2/BRAF inhibitors lies in a deep understanding of the structure-activity relationships (SAR) that govern a compound's affinity and selectivity for both kinases. Researchers employ a systematic process of structural modification and subsequent biological evaluation to map the chemical features essential for dual inhibition.

A common strategy involves starting from a known inhibitor scaffold and modifying its peripheral chemical groups to optimize interactions within the ATP-binding pockets of both VEGFR-2 and BRAF. For instance, in the development of thieno[2,3-d]pyrimidine derivatives, of which this compound (also known as Compound 4b) is a member, SAR studies revealed the critical role of specific substitutions. medchemexpress.com this compound demonstrated potent inhibitory activity with IC50 values of 0.049 µM against VEGFR-2, 0.063 µM against BRAF V600E, and 0.005 µM against wild-type BRAF. medchemexpress.com

In a series of benzothiazole-based dual inhibitors, SAR analysis indicated that the substitution pattern on the benzothiazole (B30560) core significantly influenced cytotoxic effects. mdpi.com Specifically, 6-unsubstituted benzothiazole analogues generally exhibited better cytotoxicity than their 6-methyl or 6-chloro counterparts. mdpi.com

Another approach involves hybridizing pharmacophores from known selective inhibitors of each target. For example, pyrazolylindolin-2-one linked coumarin derivatives were designed to target both BRAF V600E and VEGFR-2. rsc.orgresearchgate.net SAR from this series highlighted that the topological polar surface area (TPSA) was a direct contributor to the anticancer activity. rsc.orgresearchgate.net The most potent compound in this series, 4j , showed dual inhibitory activity against BRAF V600E (IC50 = 1.033 µM) and VEGFR-2 (IC50 = 0.64 µM). rsc.org

Key structural features often identified in SAR studies for dual inhibitors include:

A hinge-binding motif: This is typically a heterocyclic system capable of forming crucial hydrogen bonds with the backbone residues of the kinase hinge region in both enzymes.

A hydrophobic moiety: This part of the molecule occupies a hydrophobic pocket, often an allosteric "back pocket" accessible in the DFG-out (inactive) conformation of the kinases. acs.orgacs.org The design of a novel tertiary 1-cyano-1-methylethoxy substituent was based on X-ray co-crystal structure data to occupy this region in BRAF. nih.gov

A flexible linker: This connects the hinge-binding motif and the hydrophobic moiety, allowing the inhibitor to adopt an optimal conformation within the two different active sites. N-methylation of an amine linker was found to control the molecular conformation and improve solubility. nih.gov

The table below summarizes SAR findings from a study on benzothiazole derivatives designed as dual VEGFR-2/BRAF inhibitors, showcasing how different substitutions affect their inhibitory concentration. mdpi.com

| Compound | Substitution at Position 6 | Substitution on Phenyl Ring | IC50 (μM) vs. MCF-7 Cell Line |

| 4a | H | 4-OCH3 | 3.58 |

| 4f | H | 4-N(CH3)2 | 4.88 |

| 4l | CH3 | 4-N(CH3)2 | 15.36 |

| 4r | Cl | 4-N(CH3)2 | 6.46 |

This table illustrates how modifications to the core scaffold and peripheral groups influence biological activity, a central aspect of SAR studies.

Predictive Modeling for Compound Design and Optimization

Predictive modeling is an indispensable tool in the rational design of dual VEGFR-2/BRAF inhibitors, enabling researchers to prioritize the synthesis of compounds with the highest probability of success. researchgate.netfrontiersin.org These computational techniques save significant time and resources by simulating and predicting the behavior of candidate molecules.

Molecular Docking is a primary technique used to predict the binding mode and affinity of a ligand within the active site of a target protein. nih.gov For dual inhibitors, docking studies are performed for both VEGFR-2 and BRAF. rsc.org For example, the design of this compound and its analogues involved molecular docking to predict their interactions within the ATP binding domain of VEGFR-2. medchemexpress.com Similarly, docking studies for compound 4j (a pyrazolylindolin-2-one coumarin derivative) showed high binding affinities for both BRAF V600E and VEGFR-2, consistent with its observed potent dual inhibitory activity. rsc.orgresearchgate.net X-ray cocrystal structures, when available, provide the most accurate models for these simulations and are crucial for structure-based drug design. acs.orgacs.org

Pharmacophore Modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. researchgate.net For dual inhibitors, a common pharmacophore model can be generated that incorporates the key binding features required for both VEGFR-2 and BRAF. nih.gov This model then serves as a 3D query to screen virtual libraries of compounds, identifying those that fit the required spatial and chemical criteria. researchgate.net This approach was used to successfully identify novel dual VEGFR-2/FAK inhibitors, a strategy also applicable to VEGFR-2/BRAF. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net By analyzing a set of known inhibitors, a QSAR model can predict the activity of new, unsynthesized analogues. 2D-QSAR models can correlate properties like molecular weight and polarity with activity, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) provide a more detailed understanding by relating the 3D steric and electrostatic fields of molecules to their inhibitory potency. researchgate.net

Molecular Dynamics (MD) Simulations provide insights into the dynamic nature of the inhibitor-protein complex over time. frontiersin.org While docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose and the key interactions that maintain it, offering a more realistic view of the binding event within the dynamic biological environment. frontiersin.org

These predictive models are often used in a hierarchical workflow. A large virtual library might first be screened using a pharmacophore model, followed by molecular docking of the hits, and finally, MD simulations and binding energy calculations for the most promising candidates before their actual synthesis and biological testing. frontiersin.org This integrated computational approach is central to modern drug discovery and has been instrumental in the development of dual-target inhibitors. nih.gov

Resistance Mechanisms and Strategic Combination Therapies in Preclinical Settings Involving Vegfr 2/braf in 1

Characterization of Preclinical Resistance Mechanisms to Single-Target Kinase Inhibitors

The clinical success of single-target kinase inhibitors is often limited by the development of acquired resistance. In the context of BRAF and VEGFR-2 inhibition, several preclinical mechanisms of resistance have been elucidated.

For BRAF inhibitors, a primary mechanism of resistance involves the reactivation of the MAPK/ERK pathway, which the inhibitors are designed to block. This can occur through various means, including the acquisition of secondary mutations in BRAF itself, or the activation of alternative signaling pathways that bypass the need for BRAF. For instance, upregulation of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) or c-Met can lead to Ras activation and subsequent reactivation of the MAPK cascade downstream of the inhibited BRAF. Another well-documented mechanism is the paradoxical activation of the MAPK pathway in BRAF wild-type cells, which can promote the growth of secondary tumors.

Similarly, resistance to VEGFR-2 inhibitors, which primarily target tumor angiogenesis, can develop through several avenues. Tumors may activate alternative pro-angiogenic signaling pathways, such as those mediated by fibroblast growth factor (FGF) or platelet-derived growth factor (PDGF). Additionally, the tumor microenvironment can play a crucial role, with stromal cells secreting growth factors that promote angiogenesis independently of VEGFR-2 signaling. Hypoxia, a common feature of the tumor microenvironment, can also induce the expression of various pro-angiogenic factors, further contributing to resistance.

Preclinical Rationale for Dual VEGFR-2 and BRAF Inhibition in Overcoming Acquired Resistance

The rationale for developing a dual inhibitor like VEGFR-2/BRAF-IN-1 stems from the intricate crosstalk between the VEGFR and BRAF signaling pathways. Angiogenesis, driven by VEGFR-2, is critical for tumor growth and metastasis, providing tumors with essential nutrients and oxygen. The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, survival, and differentiation. In many cancers, these two pathways are co-activated and contribute synergistically to tumor progression.

By simultaneously targeting both VEGFR-2 and BRAF, this compound aims to deliver a more comprehensive and durable anti-tumor response. This dual inhibition strategy is designed to overcome the limitations of single-agent therapies by addressing multiple key drivers of tumor growth and survival. Preclinical studies have shown that this compound can induce apoptosis and arrest the cell cycle, primarily in the G1/S phase. medchemexpress.commedchemexpress.com The inhibitory concentrations (IC50) for this compound have been determined to be 0.049 µM for VEGFR-2, 0.063 µM for BRAF V600E, and 0.005 µM for wild-type BRAF (BRAF WT). medchemexpress.com

Combination Strategies with this compound in Preclinical Models

To further enhance the efficacy of this compound and preemptively address potential resistance mechanisms, preclinical studies have explored its use in combination with other targeted agents.

Given that resistance to BRAF inhibitors often involves the reactivation of the MAPK pathway downstream of BRAF, combining a BRAF inhibitor with a MEK inhibitor is a clinically validated strategy. In the context of this compound, combining it with a MEK inhibitor would provide a vertical blockade of the MAPK pathway, making it more difficult for cancer cells to develop resistance. This combination would not only inhibit BRAF directly but also block the signaling of any potential bypass tracks that converge on MEK.

As mentioned, upregulation of RTKs like EGFR and c-Met is a known mechanism of resistance to BRAF inhibitors. Preclinical models have demonstrated that combining a BRAF inhibitor with an EGFR or c-Met inhibitor can overcome this resistance. Therefore, combining this compound with inhibitors of these RTKs could be a promising strategy to prevent or treat acquired resistance.

Histone deacetylase (HDAC) inhibitors represent another class of drugs that have shown synergy with BRAF inhibitors in preclinical settings. HDAC inhibitors can alter the expression of a wide range of genes, including those involved in cell cycle control and apoptosis. By modulating the chromatin landscape, HDAC inhibitors may re-sensitize BRAF inhibitor-resistant cells to treatment. The combination of this compound with an HDAC inhibitor could therefore offer a multi-pronged attack on cancer cells.

The tumor microenvironment plays a critical role in both tumor progression and response to therapy. Both VEGFR and BRAF signaling have been shown to have immunomodulatory effects. VEGFR-2 signaling can promote an immunosuppressive microenvironment by, for example, increasing the infiltration of regulatory T cells (Tregs). BRAF inhibitors, on the other hand, can enhance the immunogenicity of tumor cells by increasing the expression of tumor-associated antigens.

By targeting both pathways, this compound may have a favorable impact on the tumor immune microenvironment, potentially making tumors more susceptible to immune checkpoint inhibitors. Preclinical studies combining BRAF and MEK inhibitors with immune checkpoint modulators have shown promising results, and it is conceivable that a similar synergy could be observed with this compound.

A significant liability of first-generation BRAF inhibitors is the paradoxical activation of the MAPK pathway in BRAF wild-type cells. This occurs because BRAF inhibitors can promote the dimerization of RAF isoforms, leading to the activation of CRAF and subsequent downstream signaling. The dual inhibitory action of this compound, particularly its potent inhibition of wild-type BRAF, may mitigate this effect. medchemexpress.com By effectively shutting down both BRAF and VEGFR-2 signaling, the compound could prevent the compensatory activation of alternative pathways that often leads to paradoxical MAPK activation and acquired resistance.

Table of Research Findings for this compound

| Parameter | Value | Reference |

| IC50 (VEGFR-2) | 0.049 µM | medchemexpress.com |

| IC50 (BRAF V600E) | 0.063 µM | medchemexpress.com |

| IC50 (BRAF WT) | 0.005 µM | medchemexpress.com |

| Cellular Effects | Induces apoptosis, arrests cell cycle in G1/S phase | medchemexpress.commedchemexpress.com |

Future Directions and Advanced Preclinical Research Perspectives for Vegfr 2/braf in 1 Analogues

Development of Next-Generation Dual Kinase Inhibitors Targeting VEGFR-2 and BRAF

The synergistic effect of VEGFR-2 and BRAF in tumor development has made combination therapy with inhibitors for both a promising cancer treatment strategy. nih.gov The development of next-generation dual kinase inhibitors aims to improve upon existing compounds by enhancing potency, selectivity, and pharmacokinetic properties. Current research focuses on creating molecules that can effectively inhibit both wild-type and mutated forms of BRAF, such as BRAF^V600E^, which is known to significantly increase kinase activity. nih.gov

Strategies for developing these next-generation inhibitors include molecular hybridization, which combines key structural features of known inhibitors to create novel compounds with dual activity. mdpi.com For example, researchers have successfully designed and synthesized new 2,4-disubstituted-2-thiopyrimidines as potent VEGFR-2 inhibitors. mdpi.com Another approach involves the use of multi-target inhibitors like RAF265, a potent dual inhibitor of RAF and VEGFR-2 that has been evaluated in clinical trials. nih.gov

Future development will likely focus on overcoming the limitations of current inhibitors, such as off-target effects and acquired resistance. springermedizin.de This involves designing inhibitors with higher selectivity for VEGFR-2 and BRAF over other kinases, which can be achieved through a deeper understanding of the structural and conformational differences between various kinases. The goal is to create more effective and better-tolerated treatment options that can be used in rationally designed combination therapies. springermedizin.de

Implementation of Complex Preclinical Models for Translational Research (e.g., Patient-Derived Organoids, 3D Culture Systems)

To better predict the clinical efficacy of next-generation VEGFR-2/BRAF inhibitors, researchers are increasingly turning to complex preclinical models that more accurately recapitulate the tumor microenvironment. These models bridge the gap between traditional 2D cell cultures and in vivo animal studies. nih.gov

Patient-Derived Organoids (PDOs) are three-dimensional cultures derived from a patient's tumor that retain the histological architecture, genomic landscape, and gene expression profiles of the original tumor. nih.govmdpi.com PDOs have proven invaluable in cancer research because they can faithfully replicate in vivo tumor conditions and predict patient-specific drug sensitivities. nih.govhuborganoids.nl This makes them highly suitable for high-throughput preclinical drug screening and for studying the mechanisms of drug resistance. nih.govhuborganoids.nl For instance, PDOs from KRAS-driven cancers provide a physiologically relevant platform to explore the progression towards drug tolerance and acquired resistance. huborganoids.nl

3D Cell Culture Systems , such as spheroids, offer another powerful tool for preclinical research. nih.govmdpi.com These models can simulate the spatial arrangement and composition of tumors, including the formation of hypoxic and nutrient gradients that are crucial for evaluating the penetration and efficacy of anti-cancer drugs. frontiersin.org Studies have shown that 3D models are validated for studying the potential of new therapeutic molecules and can provide insights into varied treatment responses between normal and tumor cells. nih.govresearchgate.net For example, a study on the BRAF inhibitor dabrafenib (B601069) in 2D and 3D melanoma models confirmed the drug's therapeutic potential and highlighted the relevance of 3D models in simulating physiological in vivo microenvironments. nih.gov

Identification and Validation of Preclinical Biomarkers for Response and Resistance

A critical aspect of advancing dual VEGFR-2/BRAF inhibitors is the identification and validation of biomarkers that can predict treatment response and the development of resistance. This will enable the selection of patients most likely to benefit from these therapies and guide the development of strategies to overcome resistance.

Biomarkers of Response: Potential biomarkers for anti-angiogenic therapies targeting the VEGF/VEGFR pathway are currently under investigation. mdpi.com These include circulating levels of VEGF and its receptors, as well as genetic markers. aacrjournals.org For instance, transcriptional profiling has been used to identify genes that are co-regulated with VEGFR-2 and modulated by VEGFR-2 antagonists, which can then be validated as potential biomarkers. aacrjournals.org

Mechanisms of Resistance: Resistance to BRAF inhibitors is a significant clinical challenge. frontiersin.org Common mechanisms include the reactivation of the MAPK/Erk signaling pathway or the activation of alternative pathways like PI3K/Akt. frontiersin.orgnih.gov Resistance can arise from genetic and epigenetic changes, such as mutations in NRAS or MEK1/2, BRAF gene amplification, or the upregulation of receptor tyrosine kinases. frontiersin.orgnih.gov Preclinical models, including patient-derived organoids and resistant cell lines, are instrumental in identifying these resistance mechanisms. huborganoids.nlaacrjournals.org Understanding these mechanisms is crucial for developing combination therapies that can overcome or delay the onset of resistance. For example, combining BRAF inhibitors with MEK inhibitors has been shown to be more effective than single-agent therapy in preventing or delaying the emergence of resistance. nih.govnih.gov

Exploration of Novel Preclinical Therapeutic Applications Beyond Oncology

While the primary focus of VEGFR-2 and BRAF inhibitors has been in oncology, the underlying biological pathways they target are implicated in other diseases. Aberrant angiogenesis, driven by the VEGF/VEGFR-2 pathway, is a component of various pathological disorders beyond cancer. nih.gov

Preclinical research is beginning to explore the potential of these inhibitors in other therapeutic areas:

Angiogenesis-Related Disorders: Pathological neovascularization is a feature of conditions like diabetic retinopathy and age-related macular degeneration. rsc.org Inhibitors of the VEGF/VEGFR-2 signaling pathway could potentially be used to treat these diseases. nih.gov

Inflammatory Diseases: The VEGF/VEGFR-2 pathway also plays a role in inflammation. nih.gov Therefore, inhibitors targeting this pathway may have therapeutic potential in chronic inflammatory conditions.

Autoimmune Disorders: Protein kinases are key regulators of immune signaling, and their dysregulation can drive autoimmune diseases. rsc.org The immunomodulatory effects of BRAF inhibitors, for instance, could be harnessed for therapeutic benefit in this context. nih.gov

Further preclinical studies are needed to validate these potential applications and to understand the specific roles of VEGFR-2 and BRAF in these non-oncological diseases.

Integration of Artificial Intelligence and Machine Learning in Preclinical Drug Discovery for VEGFR-2/BRAF-IN-1 Like Compounds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the development of next-generation kinase inhibitors. rsc.orgrsc.org These computational approaches can address many of the challenges associated with traditional drug development, such as identifying selective and potent inhibitors. rsc.orgrsc.org

Applications of AI and ML in Kinase Inhibitor Discovery:

Target Identification and Virtual Screening: AI/ML algorithms can analyze large datasets of chemical and biological information to identify promising drug candidates and predict their activity against specific targets. nih.gov This can significantly reduce the time and cost associated with initial screening.

Structure-Activity Relationship Modeling: Machine learning models can learn complex patterns in structure-activity data to predict the potency and selectivity of new compounds, guiding the optimization of lead molecules. rsc.org

Generative Models for Novel Compound Design: AI can be used to design entirely new molecules with desired properties, such as high affinity for both VEGFR-2 and BRAF, while minimizing off-target effects. nih.gov

Resistance Prediction: By analyzing genomic and clinical data, AI models can help predict which patients are likely to develop resistance to a particular therapy, enabling the development of more personalized treatment strategies. rsc.org

The use of computational tools, including molecular docking and pharmacophore modeling, has already played a critical role in the discovery of novel kinase inhibitors. nih.govfrontiersin.org As AI and ML technologies continue to advance, they are expected to play an even more significant role in the design and development of future dual-target inhibitors like the analogues of this compound. rsc.orgrsc.org

Q & A

Q. What is the molecular mechanism of dual inhibition of VEGFR-2 and BRAF by VEGFR-2/BRAF-IN-1, and how can this be validated experimentally?

this compound acts as a dual inhibitor by binding to key catalytic domains of both kinases. For VEGFR-2, it targets the ATP-binding pocket, disrupting angiogenesis signaling, while its BRAF inhibition (IC50: 0.005 µM for wild-type) involves competitive binding to the kinase domain, suppressing MAPK pathway activation . Validation methodologies include:

- Kinase inhibition assays : Use recombinant VEGFR-2 and BRAF enzymes in ELISA-based kits to measure IC50 values .

- Cellular apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify apoptosis induction in cancer cell lines (e.g., MCF-7) .

- Cell cycle analysis : Confirm G1/S phase arrest via propidium iodide staining and flow cytometry .

Q. How should researchers select appropriate in vitro assays to evaluate this compound’s efficacy?

Prioritize assays aligned with the compound’s dual targeting:

- VEGFR-2 inhibition : Use ELISA-based kinase assays with purified VEGFR-2 and substrate phosphorylation detection .

- BRAF mutational profiling : Test against BRAFV600E (IC50: 0.063 µM) and wild-type isoforms using fluorescence resonance energy transfer (FRET) assays .

- Proliferation assays : Employ MTT or colony formation assays in BRAF-mutant (e.g., A375 melanoma) and VEGFR-2-overexpressing (e.g., HUVEC) cell lines .

Q. What are the unresolved research gaps in targeting VEGFR-2 and BRAF simultaneously?

Key gaps include:

- Resistance mechanisms : Evaluate compensatory pathways (e.g., EGFR or PI3K/AKT) in long-term treatment models .

- Tumor microenvironment interactions : Assess peritumoral hypoxia (via pimonidazole staining) and angiogenesis (microvessel density analysis) to contextualize efficacy .

- Dose-dependent toxicity : Define therapeutic windows using preclinical xenograft models to balance dual inhibition efficacy and off-target effects .

Q. How can researchers measure apoptosis and cell cycle arrest induced by this compound?

- Apoptosis : Use flow cytometry with Annexin V-FITC and propidium iodide (PI) to distinguish early/late apoptosis and necrosis in treated cells .

- Cell cycle : Stain DNA with PI and analyze distribution via flow cytometry (e.g., G1/S phase arrest in MCF-7 cells) .

- Caspase activation : Quantify caspase-3/7 activity using luminescent substrates (e.g., Caspase-Glo assays) .

Q. What experimental design principles are critical for studying this compound in preclinical models?

- Dose optimization : Conduct dose-response studies (0.001–10 µM) to determine IC50 and maximal inhibitory concentrations .

- Control groups : Include vehicle controls and reference inhibitors (e.g., sorafenib for BRAF, axitinib for VEGFR-2) .

- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies, detailing sample size, randomization, and blinding .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across cancer types be resolved?

- Data triangulation : Compare results from kinase assays, transcriptomics, and patient-derived xenografts (PDX) to identify context-dependent effects .

- Meta-analysis : Aggregate datasets from public repositories (e.g., GEO, TCGA) to correlate drug response with BRAF/VEGFR-2 expression levels .

- Mechanistic studies : Use RNA-seq to identify bypass signaling pathways in non-responders .

Q. What methodologies are recommended for studying combinatorial therapies involving this compound?

- Synergy screening : Perform matrix dosing with MEK inhibitors (e.g., trametinib) or immune checkpoint blockers (e.g., anti-PD1) using Chou-Talalay analysis .

- In vivo validation : Test combinations in orthotopic models (e.g., hepatocellular carcinoma) with endpoints like tumor volume, metastasis, and survival .

- Pharmacodynamic biomarkers : Measure phosphorylated ERK (p-ERK) and VEGF levels in serum to monitor pathway inhibition .

Q. How can predictive computational models improve the design of this compound analogs?

- 3D-QSAR modeling : Develop comparative molecular field analysis (CoMFA) and similarity indices (CoMSIA) models using 1,6-naphthyridine scaffolds to predict inhibitory activity .

- Molecular dynamics (MD) simulations : Simulate binding stability of this compound in complex with BRAFV600E over 100 ns trajectories .

- Free energy calculations : Use MM-PBSA to quantify binding affinities and guide structural optimization .

Q. What advanced techniques address the impact of hypoxia on this compound’s efficacy?

- Hypoxia modeling : Culture cells under 1% O2 and assess drug sensitivity via proliferation/apoptosis assays .

- Pimonidazole staining : Quantify hypoxic regions in tumor sections to correlate with VEGFR-2 expression and drug response .

- HIF-1α knockdown : Use siRNA to determine if efficacy is hypoxia-inducible factor (HIF)-dependent .

Q. How should researchers manage data reproducibility and compliance in studies involving this compound?

- FAIR principles : Assign persistent identifiers (DOIs) to datasets and metadata for traceability .

- GDPR compliance : Obtain explicit consent for personal data (e.g., patient-derived samples) and conduct Data Protection Impact Assessments (DPIAs) .

- CRF standardization : Design case report forms (CRFs) with coded responses, unit specifications, and minimal free-text fields to reduce ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.